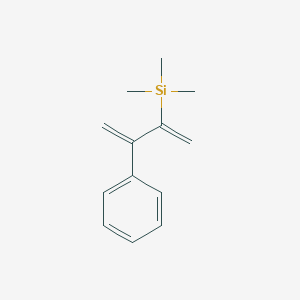
Trimethyl(3-phenylbuta-1,3-dien-2-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(3-phenylbuta-1,3-dien-2-yl)silane: is an organosilicon compound with the molecular formula C13H18Si . It is characterized by the presence of a silicon atom bonded to a trimethylsilyl group and a 3-phenylbuta-1,3-dien-2-yl group. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing Trimethyl(3-phenylbuta-1,3-dien-2-yl)silane involves the reaction of phenylacetylene with trimethylchlorosilane in the presence of a Grignard reagent such as methylmagnesium bromide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Hydrosilylation: Another method involves the hydrosilylation of 3-phenylbuta-1,3-diene with trimethylsilane in the presence of a platinum catalyst. This reaction proceeds under mild conditions and offers a straightforward route to the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions:
Oxidation: Trimethyl(3-phenylbuta-1,3-dien-2-yl)silane can undergo oxidation reactions to form silanol derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form silane derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the silicon atom, where the trimethylsilyl group can be replaced by other functional groups. This is often achieved using nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, alkoxides, room temperature to moderate heating.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
Chemistry: Trimethyl(3-phenylbuta-1,3-dien-2-yl)silane is used as a building block in organic synthesis, particularly in the formation of complex silicon-containing molecules. It is also employed in the development of new materials with unique electronic and optical properties.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules that contain silicon. Its derivatives may exhibit interesting biological activities, making it a valuable tool in medicinal chemistry.
Medicine: The compound’s derivatives are explored for their potential use in drug delivery systems and as therapeutic agents. Silicon-containing drugs often exhibit improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is utilized in the production of specialty polymers and coatings. Its unique reactivity allows for the creation of materials with enhanced durability and performance.
作用机制
The mechanism by which Trimethyl(3-phenylbuta-1,3-dien-2-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon, facilitating the formation of stable intermediates in chemical reactions. The presence of the phenyl and butadiene groups enhances the compound’s reactivity and allows for diverse chemical transformations.
相似化合物的比较
- Trimethyl(phenylethynyl)silane
- Trimethyl(4-phenylbuta-1,3-diynyl)silane
- Triisopropyl(trimethylsilyl)ethynylsilane
Comparison:
- Trimethyl(3-phenylbuta-1,3-dien-2-yl)silane vs. Trimethyl(phenylethynyl)silane : The former contains a butadiene group, while the latter has an ethynyl group, leading to differences in reactivity and applications.
- This compound vs. Trimethyl(4-phenylbuta-1,3-diynyl)silane : The presence of a diynyl group in the latter compound results in distinct electronic properties and reactivity patterns.
- This compound vs. Triisopropyl(trimethylsilyl)ethynylsilane : The substitution of isopropyl groups in the latter compound affects its steric and electronic characteristics, making it suitable for different synthetic applications.
Conclusion
This compound is a versatile organosilicon compound with significant applications in organic synthesis, materials science, and medicinal chemistry. Its unique structural features and reactivity make it a valuable tool for researchers and industrial chemists alike.
属性
CAS 编号 |
190441-04-4 |
|---|---|
分子式 |
C13H18Si |
分子量 |
202.37 g/mol |
IUPAC 名称 |
trimethyl(3-phenylbuta-1,3-dien-2-yl)silane |
InChI |
InChI=1S/C13H18Si/c1-11(12(2)14(3,4)5)13-9-7-6-8-10-13/h6-10H,1-2H2,3-5H3 |
InChI 键 |
TUGBHHDDJRQYCN-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C(=C)C(=C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


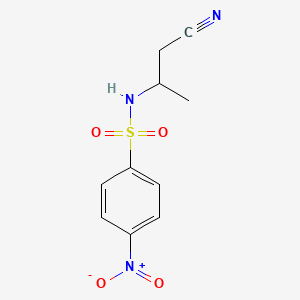
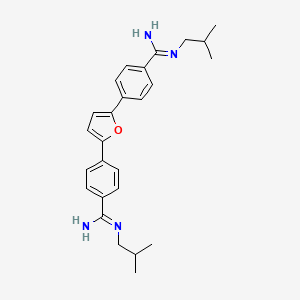
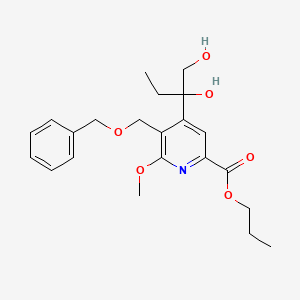
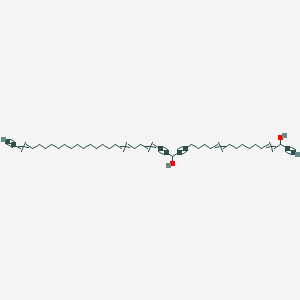

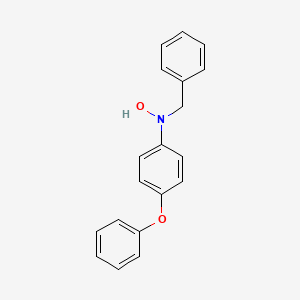
![6-[(1H-1,2,4-Triazol-1-YL)methyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B12553706.png)
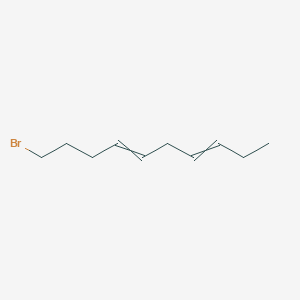

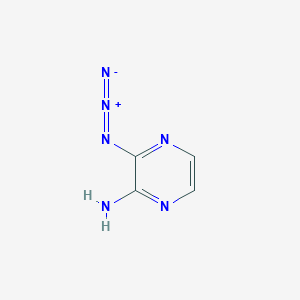
![4H-1,3-Benzoxazin-4-one, 2,3-dihydro-7-methyl-3-[2-(nitrooxy)ethyl]-](/img/structure/B12553733.png)
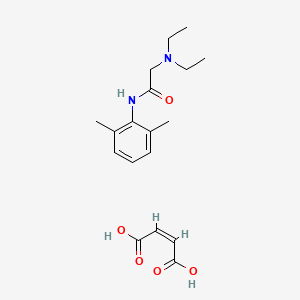
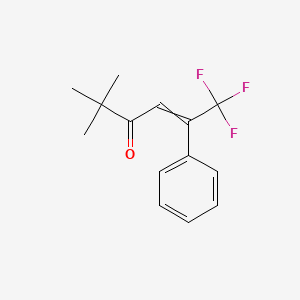
![Phosphine, [(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis[diphenyl-](/img/structure/B12553765.png)
